molecular formula C6H5ClF2N2O3S B14909179 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride

Cat. No.: B14909179
M. Wt: 258.63 g/mol
InChI Key: OMQUNKQZDJUIJX-UHFFFAOYSA-N
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Description

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride is a chemical compound with a unique structure that includes both fluorine and sulfonyl chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[5,1-b][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.

Major Products Formed

Scientific Research Applications

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes and receptors.

    Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies related to cell signaling and molecular interactions

Mechanism of Action

The mechanism of action of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride
  • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
  • Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Uniqueness

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets .

Properties

Molecular Formula

C6H5ClF2N2O3S

Molecular Weight

258.63 g/mol

IUPAC Name

6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride

InChI

InChI=1S/C6H5ClF2N2O3S/c7-15(12,13)4-1-10-11-2-6(8,9)3-14-5(4)11/h1H,2-3H2

InChI Key

OMQUNKQZDJUIJX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=NN21)S(=O)(=O)Cl)(F)F

Origin of Product

United States

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